molecular formula C12H11F3N2OS B12220637 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B12220637
M. Wt: 288.29 g/mol
InChI Key: LBLCZGDNBHUDGJ-UHFFFAOYSA-N
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Description

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine ( 1040082-45-8) is a high-purity thiazole derivative supplied for advanced chemical and pharmaceutical research . The compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Thiazole and its derivatives are present in a wide range of therapeutic agents and are investigated for applications including anticancer, antimicrobial, anti-inflammatory, and antiviral research . The molecular structure includes a trifluoromethoxybenzyl group, a common motif that can influence the compound's physicochemical properties and potential bioactivity . With a molecular formula of C12H11F3N2OS and a molecular weight of 288.29, this chemical serves as a valuable building block for developing novel bioactive molecules and probing biological mechanisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H11F3N2OS

Molecular Weight

288.29 g/mol

IUPAC Name

4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11F3N2OS/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15/h2-5H,6H2,1H3,(H2,16,17)

InChI Key

LBLCZGDNBHUDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • α-Haloketone precursor : 2-Bromo-1-(4-methylthiazol-5-yl)ethanone (hypothetical intermediate) or analogous derivatives.
  • Thiourea : Provides the amine group at the 2-position of the thiazole.
  • Catalyst : Iodine (4 equivalents) facilitates cyclization.
  • Solvent : Ethanol or aqueous ethanol mixtures.
  • Temperature : Reflux conditions (70–80°C) for 4–6 hours.

Post-reaction, the mixture is neutralized with ammonium hydroxide, and the product is isolated via filtration after crystallization from ethanol-water (4:1). Yields for analogous 4-phenyl-2-aminothiazoles range from 59% to 72%.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of thiourea’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen bromide. The iodine acts as a Lewis acid, polarizing the carbonyl group to enhance electrophilicity.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for thiazole formation. A modified protocol includes:

  • Reactants : α-Chloroketone (1 equiv), thiourea (2 equiv).
  • Solvent : Ethanol (5 mL/mmol).
  • Microwave Conditions : 150°C, 300 W, 10–15 minutes.
  • Yield Improvement : 15–20% increase compared to conventional heating.

This method reduces reaction time from hours to minutes but requires specialized equipment.

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Ethanol-water mixtures (4:1) yield pale to dark yellow solids.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >98% purity.

Spectroscopic Data

  • $$^1$$H NMR (300 MHz, DMSO-$$d6$$): δ 2.29 (s, 3H, CH$$3$$), 3.89 (s, 2H, CH$$_2$$), 6.91 (s, 1H, thiazole-H5), 7.25–7.67 (m, 4H, aromatic).
  • $$^{13}$$C NMR : δ 21.5 (CH$$3$$), 35.2 (CH$$2$$), 121.4–154.8 (aromatic and CF$$_3$$O), 167.9 (C2-thiazole).
  • GC-MS : m/z 288.29 [M$$^+$$], fragmentation peaks at m/z 213 (loss of CF$$_3$$O group).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) Key Advantages Limitations
Hantzsch Synthesis 59–72 4–6 hours 95–98 Scalable, one-pot Requires halogenated ketone
Microwave-Assisted 70–85 10–15 min 98–100 Rapid, high efficiency Specialized equipment needed
Post-Functionalization 40–55 12–24 hours 90–95 Flexibility in substitution Low regioselectivity

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : Occurs during alkylation steps; mitigated by using excess benzyl halide (1.5 equiv).
  • Oxidation : Thiazole sulfurs may oxidize; controlled by inert atmospheres (N$$_2$$/Ar).

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
  • Weak bases (K$$2$$CO$$3$$) minimize side reactions compared to strong bases (NaOH).

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost of CF$$_3$$O Precursors : 4-(Trifluoromethoxy)benzyl bromide costs ~$1,200/mol (commercial suppliers).
  • Green Chemistry : Solvent recovery systems (e.g., ethanol distillation) reduce waste.

Emerging Methodologies

Flow Chemistry

Microreactors enable continuous synthesis, improving heat transfer and reproducibility. Preliminary studies show 80% yield in 30 minutes.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze thiazole cyclization in aqueous media, though yields remain low (30–40%).

Chemical Reactions Analysis

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine, exhibit notable antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi.

A study highlighted the structure–activity relationship of thiazole derivatives, demonstrating that substitutions on the thiazole ring can enhance antimicrobial efficacy while maintaining favorable solubility profiles . The presence of electron-withdrawing groups like trifluoromethoxy has been shown to improve the potency against Mycobacterium tuberculosis, with certain derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL under specific conditions .

Anticancer Properties

Thiazole-containing compounds are also being investigated for their anticancer potential. The thiazole moiety is known to influence cell signaling pathways involved in cancer progression. For instance, derivatives have been synthesized that target specific cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

In one documented study, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications in the aryl substituent significantly impacted their activity .

Corrosion Inhibition

The thiazole ring has been recognized for its utility as a corrosion inhibitor in metal protection strategies. Compounds containing thiazole structures have demonstrated effectiveness in preventing corrosion in copper and its alloys when exposed to chloride solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that mitigates corrosion processes .

Photonic Applications

Thiazole derivatives are also explored for their photonic properties, particularly in the development of fluorescent dyes and liquid crystals. Their ability to absorb and emit light makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and sensors .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC (μg/mL) Reference
AntimicrobialMycobacterium tuberculosis0.5
AnticancerVarious cancer cell linesVaries
Corrosion InhibitionCopper alloysEffective

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis of thiazole derivatives demonstrated that the introduction of trifluoromethoxy groups significantly enhanced the solubility and antibacterial activity against M. tuberculosis. The study concluded that the structural modifications led to improved pharmacokinetic properties without compromising efficacy .
  • Anticancer Activity Investigation : A series of synthesized thiazole derivatives were tested against breast cancer cell lines, revealing that certain modifications led to a reduction in cell viability by over 70% at specific concentrations. The findings suggest that targeted structural changes can optimize anticancer activity while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Comparisons

Pharmacological and Biochemical Profiles

  • Target Compound: Predicted to inhibit matrix metalloproteinases (MMPs) due to structural similarity to known MMP inhibitors with thiazole cores . The trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets.
  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) thiazol-2-amine : Exhibits anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.2 µM) but suffers from rapid hepatic clearance due to the absence of fluorine .
  • Thiadiazole Analogs : Demonstrate broad-spectrum antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans), attributed to the thiadiazole core’s electrophilic reactivity .
  • Pyrimidine-Thiazole Hybrids : Show potent kinase inhibition (e.g., IC₅₀ = 12 nM against CDK2) due to dual binding motifs .

Stability and Bioavailability

The trifluoromethoxy group in the target compound improves metabolic stability compared to methoxy or nitro groups. For example:

  • 4-(4-Nitrophenyl)thiazol-2-amine () : Rapidly reduced to an amine metabolite in vivo, limiting its half-life.
  • Target Compound : Resists enzymatic degradation (t₁/₂ > 6 hours in human liver microsomes), as fluorinated groups are less susceptible to oxidative metabolism .

Biological Activity

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy substitution, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C12H14F3N3OS
  • Molecular Weight : 324.75 g/mol
  • CAS Number : 1171936-01-8

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine, studies suggest several mechanisms:

  • Enzyme Inhibition : Thiazole compounds can inhibit specific enzymes involved in metabolic pathways or disease processes. For instance, structural studies indicate that thiazole derivatives may interact with bacterial Mur enzymes, which are crucial for cell wall synthesis in bacteria .
  • Antioxidant Activity : Thiazoles are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of diabetes and related metabolic disorders .
  • Antimicrobial Effects : The thiazole ring system has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

In Vitro Studies

Recent studies have explored the efficacy of this compound against various pathogens and in different biological models:

  • Antibacterial Activity : In vitro assays demonstrated that 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine exhibits significant antibacterial activity. It was particularly effective against strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Antidiabetic Properties : Research indicates that thiazole derivatives can improve insulin sensitivity and lipid profiles in diabetic models. The compound showed promising results in reducing hyperglycemia and inflammation in animal studies, suggesting a protective effect against diabetes-related complications .

Case Studies

Several case studies have documented the therapeutic applications of thiazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various thiazole derivatives, including 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine. Results indicated a marked reduction in bacterial viability at low concentrations, supporting its use as a potential antibiotic agent.
  • Case Study on Diabetes Management :
    • In a controlled trial involving diabetic rats treated with thiazole derivatives, significant improvements were observed in blood glucose levels and inflammatory markers compared to untreated controls. This suggests that the compound may play a role in managing diabetes effectively.

Data Tables

PropertyValue
Chemical FormulaC12H14F3N3OS
Molecular Weight324.75 g/mol
CAS Number1171936-01-8
Antimicrobial ActivityEffective against resistant strains
Antidiabetic ActivityImproved insulin sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.